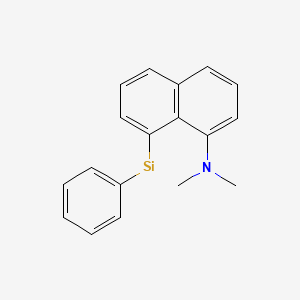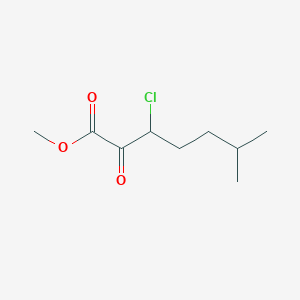
Di-tert-butyl (2-phenylpropylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (2-phenylpropylidene)propanedioate is an organic compound known for its unique structure and properties It is a derivative of propanedioate, featuring two tert-butyl groups and a phenylpropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl (2-phenylpropylidene)propanedioate typically involves the esterification of propanedioic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (2-phenylpropylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Di-tert-butyl (2-phenylpropylidene)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which di-tert-butyl (2-phenylpropylidene)propanedioate exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it may target specific functional groups within a molecule, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl malonate: Similar in structure but lacks the phenylpropylidene moiety.
Di-tert-butyl peroxide: Used as a radical initiator but has different reactivity and applications.
Properties
CAS No. |
112348-05-7 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ditert-butyl 2-(2-phenylpropylidene)propanedioate |
InChI |
InChI=1S/C20H28O4/c1-14(15-11-9-8-10-12-15)13-16(17(21)23-19(2,3)4)18(22)24-20(5,6)7/h8-14H,1-7H3 |
InChI Key |
WKOVLKYNVBELIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
